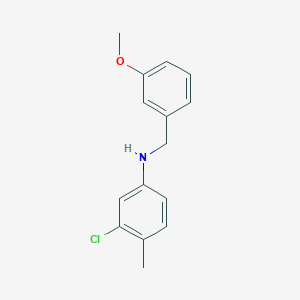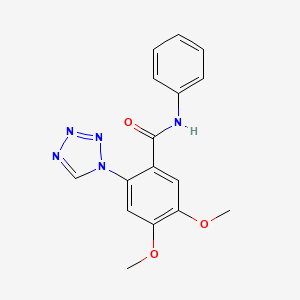
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide, also known as IMMA, is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and weeds. In cancer cells, this compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. In weeds, this compound has been shown to inhibit the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which is programmed cell death. In weeds, this compound has been shown to inhibit the biosynthesis of branched-chain amino acids, which are essential for plant growth and development.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide in lab experiments include its high purity and specificity for certain enzymes. However, the limitations of using this compound include its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide. In medicine, further studies are needed to determine the optimal dosage and treatment regimen for this compound as a potential cancer treatment. In agriculture, further studies are needed to determine the efficacy of this compound as a herbicide and its potential impact on non-target organisms. In environmental science, further studies are needed to determine the optimal conditions for the use of this compound as a water treatment agent.
Synthesemethoden
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide involves the reaction of 2-(4-methylphenyl)acetic acid with thionyl chloride to yield 2-(4-methylphenyl)acetyl chloride, which is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to yield this compound. The purity of the compound can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)acetamide has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, this compound has been shown to have anticancer properties and has been studied as a potential treatment for breast cancer, lung cancer, and prostate cancer. In agriculture, this compound has been studied for its potential use as a herbicide, as it has been shown to inhibit the growth of weeds. In environmental science, this compound has been studied for its potential use as a water treatment agent, as it has been shown to remove heavy metals from water.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-9(2)13-16-17-14(19-13)15-12(18)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNLBLQKUJUXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-fluorophenyl)ethanone](/img/structure/B5731941.png)

![2-[(2-chloro-6-nitrobenzyl)thio]pyridine](/img/structure/B5731953.png)
![2-({4-[(4-bromophenoxy)methyl]benzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5731959.png)

![3-bromo-N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5731993.png)
![N-{4-[(1-naphthylmethyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5731999.png)




![N-{[(3-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5732046.png)
